2,3-Diaminobutanoic acid
CAS No.: 2643-66-5
Cat. No.: VC21537153
Molecular Formula: C4H10N2O2
Molecular Weight: 118.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2643-66-5 |
---|---|
Molecular Formula | C4H10N2O2 |
Molecular Weight | 118.13 g/mol |
IUPAC Name | 2,3-diaminobutanoic acid |
Standard InChI | InChI=1S/C4H10N2O2/c1-2(5)3(6)4(7)8/h2-3H,5-6H2,1H3,(H,7,8) |
Standard InChI Key | SXGMVGOVILIERA-UHFFFAOYSA-N |
SMILES | CC(C(C(=O)O)N)N |
Canonical SMILES | CC(C(C(=O)O)N)N |
Chemical Structure and Properties
2,3-Diaminobutanoic acid has the molecular formula C₄H₁₀N₂O₂ and a molecular weight of approximately 118.13 g/mol . The compound features two amino groups at the 2 and 3 positions of a butanoic acid backbone, creating a molecule with significant polar characteristics. Its structure can be represented as a four-carbon chain with a carboxylic acid group at one end and amino groups at the second and third carbon positions.
Physical and Chemical Properties
The experimentally predicted properties of 2,3-Diaminobutanoic acid reveal its highly hydrophilic nature, which influences its biological behavior and potential applications.
Table 1: Predicted Physicochemical Properties of 2,3-Diaminobutanoic Acid
Property | Value | Source |
---|---|---|
Water Solubility | 289.0 mg/mL | ALOGPS |
logP | -3.7 | ALOGPS |
logP | -3.6 | Chemaxon |
logS | 0.39 | ALOGPS |
pKa (Strongest Acidic) | 2.22 | Chemaxon |
pKa (Strongest Basic) | 9.78 | Chemaxon |
Physiological Charge | 0 | Chemaxon |
Hydrogen Acceptor Count | 4 | Chemaxon |
Hydrogen Donor Count | 3 | Chemaxon |
Polar Surface Area | 89.34 Ų | Chemaxon |
Rotatable Bond Count | 2 | Chemaxon |
Refractivity | 28.12 m³·mol⁻¹ | Chemaxon |
Polarizability | 11.64 ų | Chemaxon |
These properties indicate that 2,3-Diaminobutanoic acid is highly soluble in water and has a negative partition coefficient, suggesting poor lipid solubility . The compound possesses significant hydrogen bonding capability due to its amino and carboxylic acid functional groups, contributing to its high polarity and water solubility.
Stereochemistry and Isomeric Forms
Stereoisomers
2,3-Diaminobutanoic acid contains two chiral centers at positions 2 and 3, resulting in four possible stereoisomers. These stereoisomers include:
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(2S,3R)-2,3-Diaminobutanoic acid (L-threo-DAB)
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(2R,3S)-2,3-Diaminobutanoic acid (D-threo-DAB)
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(2S,3S)-2,3-Diaminobutanoic acid (L-erythro-DAB)
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(2R,3R)-2,3-Diaminobutanoic acid (D-erythro-DAB)
The (2S,3R) isomer, also known as L-threo-alpha,beta-diaminobutyric acid, is one of the more commonly studied forms and has been identified in various natural sources .
Structural Identifiers
The specific stereoisomers can be identified through various chemical identifiers:
Table 2: Chemical Identifiers for Different DAB Stereoisomers
Stereoisomer | CAS Number | PubChem CID | SMILES Notation |
---|---|---|---|
(2S,3R)-DAB | 25023-80-7 | 11073394 | CC@@HC@HC(O)=O |
(2R,3S)-DAB | 84122-94-1 | 11051624 | CC@HC@@HC(O)=O |
These structural identifiers are crucial for accurate scientific communication and database searches in research contexts .
Natural Occurrence and Biological Significance
Presence in Biological Systems
2,3-Diaminobutanoic acid has been identified in various natural sources and biological systems. It is a component of several peptide antibiotics and toxins, indicating its significance in microbial defense mechanisms and biological interactions . The compound's presence in these bioactive molecules suggests potential pharmacological applications that warrant further investigation.
Extraterrestrial Occurrence
Interestingly, 2,3-Diaminobutanoic acid has been detected in the Murchison meteorite, a carbonaceous chondrite that fell in Australia in 1969. The quantitative analysis revealed approximately 89.9 ± 6.2 parts per billion (ppb) of the compound in the meteorite samples . This finding is significant for astrobiological research, as it suggests that complex organic molecules containing multiple amino groups can form in extraterrestrial environments, potentially providing insights into prebiotic chemistry and the origins of life.
Table 3: Diamino Acids Identified in the Murchison Meteorite
Diamino Acid | Quantity (ppb) |
---|---|
2,3-Diaminobutanoic acid | 89.9 ± 6.2 |
d-2,3-diaminopropanoic acid | 49.9 ± 4.2 |
l-2,3-diaminopropanoic acid | 49.8 ± 4.2 |
3,3′-Diaminoisobutanoic acid | 48.6 ± 4.1 |
d-2,4-diaminobutanoic acid | 31.6 ± 3.3 |
l-2,4-diaminobutanoic acid | 29.9 ± 3.2 |
This finding has important implications for understanding the distribution of organic compounds in the solar system and the potential chemical precursors to biological systems .
Synthesis and Production Methods
The synthesis of 2,3-Diaminobutanoic acid, particularly in its stereochemically pure forms, represents an important area of organic chemistry research. Advanced synthetic methods have been developed to produce the specific stereoisomers with high enantioselectivity.
Asymmetric Synthesis
Research has demonstrated practical and highly enantioselective synthesis of all four N,N'-protected DAB stereoisomers using rhodium-catalyzed asymmetric hydrogenation. This approach employs Rh(I)-phosphine-catalyzed hydrogenation of isomeric enamides as the key step in the synthetic pathway . The methodology involves:
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Preparation of appropriate enamide precursors
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Thermal and photochemical isomerization of these substrates
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Catalyst-geometric isomer pairing to target specific DAB isomers
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Asymmetric hydrogenation to establish the desired stereochemistry
This synthetic approach provides a versatile method for producing single DAB isomers with maximum yield and high stereochemical purity, which is crucial for pharmaceutical and biochemical applications requiring stereochemically defined compounds .
Classification and Chemical Taxonomy
2,3-Diaminobutanoic acid belongs to several chemical classification categories that help contextualize its structure and properties within the broader chemical landscape.
Chemical Classification
According to chemical taxonomy systems, 2,3-Diaminobutanoic acid can be classified as follows :
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Kingdom: Organic compounds
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Super Class: Organic acids and derivatives
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Class: Carboxylic acids and derivatives
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Sub Class: Amino acids, peptides, and analogues
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Direct Parent: L-alpha-amino acids (for the L-isomers)
This classification situates DAB within the broader context of amino acid chemistry while highlighting its distinctive dual-amino group structure that distinguishes it from standard proteinogenic amino acids.
Applications and Research Directions
Astrobiological Significance
The identification of 2,3-Diaminobutanoic acid in the Murchison meteorite opens up fascinating research questions about the prebiotic synthesis of complex organic molecules in space environments . This finding contributes to our understanding of:
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Chemical evolution in extraterrestrial environments
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Possible delivery of organic compounds to early Earth
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Prebiotic chemistry pathways
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Origins of biological building blocks
The presence of stereoisomers in meteoritic samples also provides insights into the natural generation of chiral molecules, a fundamental aspect of biological systems.
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